2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and a pyridinylmethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 4-pyridinecarboxaldehyde.
Formation of Intermediate: The 4-pyridinecarboxaldehyde is first converted to its corresponding oxime using hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Cyclization: The oxime is then cyclized to form the pyridine ring, resulting in the formation of 1-oxo-1lambda~5~-pyridin-4-yl)methylamine.
Amidation: The final step involves the reaction of 1-oxo-1lambda~5~-pyridin-4-yl)methylamine with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with different substituents on the benzene ring.
Reduction: The major product is the corresponding alcohol.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(pyridin-4-ylmethyl)benzamide
- 2-Chloro-N-(1-oxo-1lambda~5~-pyridin-3-yl)methyl]benzamide
- 2-Chloro-N-(1-oxo-1lambda~5~-pyridin-2-yl)methyl]benzamide
Uniqueness
2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is unique due to the specific positioning of the chloro and pyridinylmethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
77502-46-6 |
---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-4-2-1-3-11(12)13(17)15-9-10-5-7-16(18)8-6-10/h1-8H,9H2,(H,15,17) |
InChI Key |
WSTZDZURNFQZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=[N+](C=C2)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.